Home > Products > Screening Compounds P79290 > Myeloid antimicrobial peptide BMAP-28
Myeloid antimicrobial peptide BMAP-28 -

Myeloid antimicrobial peptide BMAP-28

Catalog Number: EVT-245202
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Myeloid antimicrobial peptide BMAP-28 is a 28-residue peptide derived from bovine neutrophils, recognized for its potent antimicrobial properties. It plays a crucial role in the innate immune response, exhibiting activity against a wide range of pathogens, including bacteria, fungi, and certain parasites. The peptide is part of the cathelicidin family, which is characterized by its cationic nature and amphipathic structure, enabling it to disrupt microbial membranes effectively.

Source and Classification

BMAP-28 is sourced from the bovine immune system, specifically from myeloid cells such as neutrophils. It belongs to the broader category of antimicrobial peptides, which are small, naturally occurring proteins that form part of the innate immune defense in many organisms. These peptides are classified based on their structure and mechanism of action, with BMAP-28 being categorized as a cationic α-helical peptide.

Synthesis Analysis

Methods and Technical Details

The synthesis of BMAP-28 typically employs solid-phase peptide synthesis techniques. The process begins with the assembly of amino acids on a solid support, followed by sequential coupling reactions. The original sequence of BMAP-28 is GGLRSLGRKILRAWKKYGPIIVPIIRI-am, where the C-terminal glycine is amidated to enhance stability and activity. After synthesis, purification is achieved through reverse-phase high-performance liquid chromatography, ensuring a purity level exceeding 98% . Analytical methods such as electrospray ionization mass spectrometry confirm the identity and purity of the synthesized peptides.

Molecular Structure Analysis

Structure and Data

BMAP-28 exhibits an α-helical conformation when interacting with lipid membranes, which is critical for its antimicrobial activity. Structural studies using techniques like nuclear magnetic resonance spectroscopy have provided insights into its helical content and membrane interaction dynamics. The peptide's hydrophobic and cationic residues facilitate its binding to negatively charged bacterial membranes, leading to membrane disruption .

Key structural data include:

  • Molecular weight: approximately 3,200 Da
  • Sequence: GGLRSLGRKILRAWKKYGPIIVPIIRI
  • Helical content: High in membrane-mimicking environments
Chemical Reactions Analysis

Reactions and Technical Details

BMAP-28 primarily acts through mechanisms involving membrane disruption. Upon contact with bacterial membranes, the peptide integrates into the lipid bilayer, leading to pore formation that results in cell lysis. This process can be influenced by factors such as peptide concentration and the presence of specific ions in the environment .

In laboratory settings, assays have demonstrated BMAP-28's ability to induce cell death in various bacterial strains by disrupting their cell envelope integrity. Techniques such as field emission scanning electron microscopy visualize these interactions at the cellular level .

Mechanism of Action

Process and Data

The mechanism of action of BMAP-28 involves several key steps:

  1. Membrane Binding: The cationic nature allows BMAP-28 to bind to negatively charged bacterial membranes.
  2. Pore Formation: Upon binding, the peptide aggregates and forms pores within the membrane.
  3. Cell Lysis: This pore formation disrupts membrane integrity, leading to leakage of cellular contents and eventual cell death.

Studies have shown that BMAP-28 can induce mitochondrial dysfunction in target cells by opening permeability transition pores, which contributes to apoptosis in susceptible cells .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

BMAP-28 possesses several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous buffers at physiological pH.
  • Stability: Generally stable under physiological conditions but can be sensitive to extreme pH or temperature variations.
  • Charge: Positively charged at physiological pH due to multiple basic amino acids.

These properties contribute to its effectiveness as an antimicrobial agent across various biological contexts.

Applications

Scientific Uses

BMAP-28 has been explored for various scientific applications due to its antimicrobial properties:

  • Therapeutics: Investigated as a potential treatment for drug-resistant bacterial infections.
  • Veterinary Medicine: Used in livestock to combat infections caused by pathogens like Staphylococcus aureus.
  • Research Tool: Employed in studies examining host-pathogen interactions and mechanisms of antimicrobial resistance.

Recent studies also highlight its efficacy against viral pathogens such as bovine herpesvirus type 1 and respiratory syncytial virus .

Structural Characterization and Conformational Dynamics of BMAP-28

Solution-State NMR Analysis of BMAP-28 in Membrane-Mimetic Environments

Solution-state nuclear magnetic resonance (NMR) spectroscopy has been instrumental in resolving the three-dimensional structure and dynamic behavior of bovine myeloid antimicrobial peptide BMAP-28 and its analogs in membrane-mimetic environments. In sodium dodecyl sulfate (SDS) micelles, which simulate bacterial membrane surfaces, BMAP-28(1–18) (sequence: GGLRSLGRKILRAWKKYG) adopts a well-defined α-helical conformation spanning residues 3–16. This structural motif is stabilized by characteristic ii+4 hydrogen bonding patterns and is further confirmed by nuclear Overhauser effect spectroscopy (NOESY) cross-peaks indicative of short- and medium-range nuclear Overhauser effects (NOEs) [1] [10]. The hydrophobic face, dominated by residues Ile9, Leu11, Ala12, and Trp14, embeds into the micelle core, while cationic residues (e.g., Arg4, Lys8, Lys15, Lys16) orient toward the aqueous interface, facilitating electrostatic interactions with anionic phospholipids [1].

In contrast, molecular dynamics (MD) simulations in heterogeneous membranes reveal conformational plasticity. In Escherichia coli-mimetic membranes (containing phosphatidylethanolamine (POPE) and phosphatidylglycerol (POPG)), BMAP-28(1–18) maintains helical integrity but exhibits a central kink at Ile10-Leu11, enabling deeper membrane penetration (~6 Å). This kink optimizes amphipathic alignment, allowing maximal contact between hydrophobic residues and lipid acyl chains. Conversely, in zwitterionic thymocyte-like membranes (mimicking mammalian cells), the peptide shows partial unfolding (residues 10–18) and superficial binding (~2 Å penetration), correlating with reduced cytotoxicity [6].

Key NMR Parameters:

  • Chemical Shift Perturbations: Significant upfield shifts (>0.2 ppm) observed for W14 Hε3 protons in SDS versus aqueous environments confirm burial within the hydrophobic micelle core.
  • NOE Patterns: Strong dαN(i,i+3) and dαN(i,i+4) NOEs validate α-helical geometry [1].
  • Relaxation Dynamics: Reduced T2 relaxation times for residues 3–16 indicate restricted mobility upon membrane binding [10].

Table 1: Solution-State NMR Structural Parameters of BMAP-28(1–18) in Membrane Mimetics

Membrane MimeticSecondary StructureKey Stabilizing ResiduesPenetration DepthKey NOE Contacts
SDS Micellesα-helix (residues 3–16)Ile9, Leu11, Ala12, Trp14~10 ÅdαN(i,i+3/4), dNN(i,i+1)
POPE:POPG (7:3)α-helix with kink (Ile10-Leu11)Arg4, Lys8, Trp14~6 Ådαβ(i,i+3)
DPPC BilayersPartial unfolding (residues 10–18)Lys15, Lys16~2 ÅWeak dαN(i,i+2)

Helical Wheel Projection and Amphipathic α-Helix Formation

Helical wheel analysis is a critical tool for visualizing the spatial segregation of hydrophobic and hydrophilic residues in α-helical peptides like BMAP-28(1–18). Projections of the 18-mer sequence reveal a striking 140°–160° amphipathic arc, where cationic residues (Arg4, Lys8, Lys15, Lys16) cluster on the polar face, and hydrophobic residues (Ile9, Leu11, Ala12, Trp14) occupy the apolar face [2] [5]. This segregation generates a hydrophobic moment (<μH>) of 0.37–0.45, calculated using Eisenberg’s consensus hydrophobicity scale, which drives spontaneous partitioning into lipid bilayers [5] [6].

The amphipathicity is functionally indispensable. Mutational disruption via residue scrambling (e.g., mutBMAP18: sequence GGLKSWGRKILRAGRYL) redistributes hydrophobic and cationic residues across all faces, reducing <μH> to <0.20. Circular dichroism (CD) spectroscopy confirms that mutBMAP18 retains helical content (~45%) in SDS but exhibits attenuated antimicrobial efficacy (10-fold higher MIC against Staphylococcus aureus). This loss of activity underscores that bactericidal potency depends not merely on helicity but on the precise spatial organization of residues enabling membrane disruption [1] [2].

Quantitative Helical Parameters:

  • Hydrophobic Moment (<μH>): 0.41 for BMAP-28(1–18) vs. 0.19 for mutBMAP18 [5].
  • Mean Hydrophobicity (): −0.2 for BMAP-28(1–18), indicating moderate global hydrophobicity.
  • Face Specificity: The polar face encompasses 100°–120° of the wheel, with cationic residues contributing +5 net charge [6].

Table 2: Helical Wheel Parameters of BMAP-28(1–18) and Engineered Analogs

PeptideSequenceNet ChargeH>Helical Content (%)
BMAP-28(1–18)GGLRSLGRKILRAWKKYG+50.41−0.278% (SDS)
mutBMAP18GGLKSWGRKILRAGRYL+50.19−0.345% (SDS)
Syn1 (F-zipper)GGLRSFGRKILRAWKKYF+50.430.182% (SDS)

Comparative Structural Studies of BMAP-28(1–18) and Its Mutated Analogs

Truncation and site-directed mutagenesis have been employed to dissect structure-activity relationships in BMAP-28. The C-terminally truncated BMAP-28(1–18) retains potent antimicrobial activity while exhibiting significantly reduced hemolysis compared to full-length BMAP-28, attributed to the removal of the C-terminal hydrophobic tail (residues 19–28: GPIIVPIIRIG) [1] [6]. MD simulations in E. coli-mimetic membranes show that BMAP-28(1–18) forms stable dimers mediated by Ala3 and Trp14, whereas full-length BMAP-28 undergoes nonspecific oligomerization via C-terminal hydrophobic residues, exacerbating mammalian membrane disruption [6].

Targeted mutations further refine therapeutic specificity:

  • Alanine Scanning: Substituting non-conserved residues at "a" positions of leucine/isoleucine zipper motifs (e.g., L6A, I10A, L11A) reduces hemolytic activity >5-fold without compromising antimicrobial efficacy. Flow cytometry demonstrates weakened peptide assembly on human erythrocyte membranes due to disrupted hydrophobic zippers, while bacterial membrane binding remains intact [2].
  • Phenylalanine Zipper Engineering: Analog Syn1 (sequence: GGLRSFGRKILRAWKKYF) incorporates Phe substitutions at Leu6 and Tyr18. This enhances dimeric stability via aromatic stacking, confirmed by NOESY cross-peaks between F6 Hδ and F18 Hε protons. Syn1 exhibits 2-fold lower MICs against multidrug-resistant Pseudomonas aeruginosa and 3-fold reduced hemolysis versus BMAP-28(1–18) [6].
  • Kink Disruption: Mutating kink residues (I10G/L11G) destabilizes the membrane-embedded helix, abolishing bactericidal activity and validating the functional role of the central kink [6].

Table 3: Biological Activities of BMAP-28(1–18) and Engineered Analogs

PeptideMIC (µg/mL) vs. S. aureusHemolysis (% at 100 µM)Membrane Depolarization (hRBCs)Key Structural Modification
BMAP-28 (full-length)2.095%StrongNative sequence
BMAP-28(1–18)2.515%ModerateC-terminal truncation
mutBMAP1825.05%WeakLoss of amphipathicity
Syn1 (F-zipper)1.25%ModeratePhe zipper stabilization
I10G/L11G>100<2%NoneKink disruption

Properties

Product Name

Myeloid antimicrobial peptide BMAP-28

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.